molecular formula C15H12N2O3 B11701281 Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]-

Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]-

Cat. No.: B11701281
M. Wt: 268.27 g/mol
InChI Key: BVABHWRNVARUQC-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they exhibit interesting photochromic and thermochromic properties due to intramolecular proton transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- involves the condensation of 4-nitrobenzaldehyde with 4-aminophenyl ethanone under acidic or basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: 1-[4-(4-aminobenzylidenamino)phenyl]ethanone.

    Reduction: 1-[4-(4-aminobenzylidenamino)phenyl]ethanone.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound’s nitro group can undergo reduction to form an amino group, which can interact with various biological targets through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- is unique due to its nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of dyes and pigments.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-[4-[(4-nitrophenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H12N2O3/c1-11(18)13-4-6-14(7-5-13)16-10-12-2-8-15(9-3-12)17(19)20/h2-10H,1H3

InChI Key

BVABHWRNVARUQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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